3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the pyrazolo[3,4-b]pyridine core. It has gained significant attention in medicinal chemistry due to its potential biological activities and applications in drug design, particularly as a scaffold for developing inhibitors of various enzymes and receptors, including tropomyosin receptor kinases implicated in cancer.
The compound can be classified as a halogenated pyrazolo derivative, with its structure featuring a fused pyrazole and pyridine ring system. Its chemical formula is C₆H₃BrClN₃, and it has been assigned the CAS Number 1781008-16-9. The unique combination of bromine and chlorine atoms contributes to its distinct chemical properties and biological activities .
The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine typically involves several strategies, primarily focusing on the assembly of the pyrazolopyridine core followed by the introduction of halogen substituents.
The molecular structure of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine features a pyrazole ring fused with a pyridine ring. The specific arrangement includes:
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions:
These reactions are crucial for synthesizing derivatives that may exhibit improved pharmacological properties. For instance, substitution reactions can modify the compound's activity profile by introducing different functional groups that enhance binding affinity to biological targets.
The mechanism of action for 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine primarily involves its interaction with specific molecular targets such as tropomyosin receptor kinases. By binding to the kinase domain of these receptors, it prevents their activation and subsequent signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Research indicates that this compound exhibits inhibitory activity against various kinases involved in cellular processes critical for cancer progression. Further studies are needed to elucidate the exact binding interactions and downstream effects on cellular signaling pathways.
The physical properties include:
Chemical properties involve:
Relevant data suggests that modifications to its structure can lead to significant changes in its reactivity and biological activity .
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Regioselective halogenation of the pyrazolopyridine core is critical for introducing bromine and chlorine at specific positions (C3 and C6, respectively). Radical bromination exhibits superior regiocontrol over chlorination due to differences in reaction energetics and transition state stability. Bromination proceeds via a late transition state that resembles the radical intermediate, amplifying energy differences between possible sites (secondary vs. primary C-H bonds). This results in high selectivity (97:1 for secondary sites) [2] [7]. In contrast, chlorination's early transition state and exothermic nature lead to lower selectivity (3.6:1) [7]. For pyrazolopyridines, this principle enables preferential C3 bromination due to:
Table 1: Halogenation Selectivity Factors in Heterocyclic Systems
Halogen | ΔEa (Primary vs. Secondary) | Selectivity (Secondary:Primary) | Transition State | Key Influence |
---|---|---|---|---|
Bromine | ~3 kcal/mol | 97:1 | Late (product-like) | Radical stability |
Chlorine | ~1 kcal/mol | 3.6:1 | Early (reactant-like) | Reaction exothermicity |
Electrophilic bromination reagents like N-bromosuccinimide (NBS) further enhance C3 selectivity in pyrazolo[3,4-b]pyridines by minimizing polyhalogenation [4] [8].
Cyclocondensation leverages pre-halogenated pyrazole or pyridine building blocks for direct assembly of the halogenated core. A high-yielding (85%) method employs 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in dimethylformamide (DMF) to form the pyrazolo[3,4-b]pyridine scaffold via intramolecular ring closure [1]. The chlorine atom at the pyridine C2 position directs electrophilic aromatic substitution, facilitating subsequent C3 bromination. Alternative routes include:
Table 2: Cyclocondensation Routes to Halogenated Pyrazolopyridines
Precursor | Reagent/Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Halogenation Outcome |
---|---|---|---|---|---|---|
2-Chloro-3-pyridinecarboxaldehyde | NH2OH·HCl | DMF | 80-90°C | 4-6 | 85 | C6-Cl retained |
5-Amino-3-bromopyrazole | 1,3-Diketones | AcOH | Reflux | 12 | 60-75 | C3-Br pre-installed |
Optimization focuses on solvent choice (DMF > ethanol for polar intermediates) and catalyst loading (stoichiometric NH2OH·HCl drives ring closure) [1].
The order of halogen introduction critically impacts purity and regioselectivity. A sequential bromination-first strategy is optimal for 3-bromo-6-chloro derivatives:
Reverse sequences (chlorination after bromination) risk reduced yields due to:
For C6 chlorination, directed ortho-metalation is effective but requires protection of the pyrazole N1-H. For example, PMB (para-methoxybenzyl) protection enables lithium-halogen exchange at C6 followed by chlorine quench [8].
Tandem methodologies construct the pyrazolopyridine core while introducing halogens in a single operation. Key advances include:
Post-annulation functionalization via Miyaura borylation-Suzuki coupling sequences is highly efficient. As demonstrated in TRK inhibitor synthesis [8]:
Table 3: Tandem Annulation-Halogenation Sequence for Core Assembly
Step | Reagents/Conditions | Function | Key Intermediate |
---|---|---|---|
Annulation | BF3·OEt2, nitrile, alkyne | Core construction | Halogenated fused pyridine |
Miyaura Borylation | Pd(dppf)Cl2, B2pin2, KOAc | Install boronate at C5 | 5-Borylpyrazolopyridine |
Suzuki Coupling | Aryl halide, Pd(PPh3)4, Na2CO3 | Introduce aryl group at C5 | 5-Aryl-3-bromo-6-chloro derivative |
N-Deprotection | TFA, CH2Cl2, rt | Remove PMB group | Final N-unprotected product |
This approach minimizes purification steps and achieves 70-85% yields for 3-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7